tert-butyl4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl4-(1-{2-oxa-6-azaspiro[33]heptan-6-yl}ethyl)piperidine-1-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of tert-Butyl4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 4-piperidone with 2-oxa-6-azaspiro[3.3]heptane in the presence of a suitable base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
tert-Butyl4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride or potassium tert-butoxide
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active molecules.
Material Science: Its unique spirocyclic structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions
Mechanism of Action
The mechanism of action of tert-Butyl4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
tert-Butyl4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate can be compared with other spirocyclic compounds such as:
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- 1-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-1H-pyrazole-4-carboxylic acid
- 1-((2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-6-yl)methyl)azetidine-3-carboxylic acid
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl 4-[1-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3/c1-13(19-9-17(10-19)11-21-12-17)14-5-7-18(8-6-14)15(20)22-16(2,3)4/h13-14H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTIHTAZLDOMDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)OC(C)(C)C)N2CC3(C2)COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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